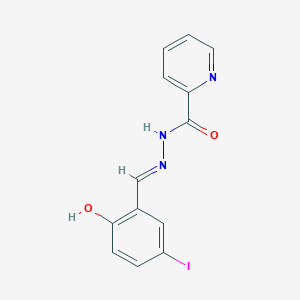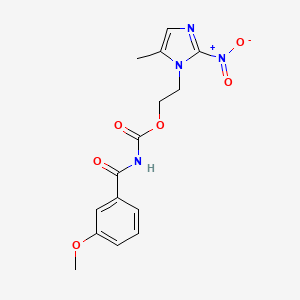
N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide, also known as HI-Pyridine, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to have antioxidant properties and to be able to scavenge free radicals. Additionally, this compound has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide is its low toxicity, which makes it a promising candidate for further studies. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide. One potential area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new drugs with improved efficacy. Additionally, the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems warrants further investigation.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its low toxicity, antitumor, antifungal, and antibacterial activities, antioxidant properties, and anti-inflammatory effects make it a promising candidate for further studies. However, its poor solubility in water may limit its bioavailability. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved solubility and bioavailability.
Métodos De Síntesis
N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide can be synthesized by the reaction of 2-pyridinecarbohydrazide with 2,5-diiodosalicylaldehyde in the presence of a suitable catalyst. The reaction proceeds through a Schiff base formation followed by reduction with sodium borohydride to yield this compound as a yellow solid.
Aplicaciones Científicas De Investigación
N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, antifungal, and antibacterial activities. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2/c14-10-4-5-12(18)9(7-10)8-16-17-13(19)11-3-1-2-6-15-11/h1-8,18H,(H,17,19)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMQPNGEZDDDTP-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C=CC(=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-hydroxyphenyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6014155.png)
![[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6014161.png)
![6-(1-piperidinylcarbonyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6014165.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6014195.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B6014203.png)
![3-(4-chlorophenyl)-7-(2-methoxyethyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6014205.png)
![{[2-({3-[(2-hydroxyethyl)thio]-5-nitrophenyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B6014208.png)
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B6014214.png)
![1-ethyl-3-(2-hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6014220.png)
![N-(4-ethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6014226.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B6014234.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(1R*,2S*)-2-phenylcyclohexyl]acetamide](/img/structure/B6014245.png)

![2-(4-{2-[(2-chloro-1-naphthyl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B6014272.png)
